Cas no 70551-46-1 (Phenol, 4-[(1-methylethyl)thio]-)

Phenol, 4-[(1-methylethyl)thio]-, is a sulfur-containing phenolic compound characterized by the presence of an isopropylthio substituent at the para position of the phenol ring. This structural feature imparts unique reactivity and potential utility in organic synthesis, particularly in applications requiring thioether-functionalized phenolic intermediates. The compound may serve as a building block for the preparation of specialty chemicals, including antioxidants, polymer modifiers, or pharmaceutical precursors, where the combination of phenolic and thioether functionalities is advantageous. Its stability and compatibility with further derivatization make it a versatile intermediate for research and industrial applications. Proper handling is advised due to the reactive nature of phenolic and sulfur-containing groups.
Phenol, 4-[(1-methylethyl)thio]- structure
70551-46-1 structure
Product name:Phenol, 4-[(1-methylethyl)thio]-
CAS No:70551-46-1
MF:C9H12OS
Molecular Weight:168.25598
CID:547077
PubChem ID:13058453

Phenol, 4-[(1-methylethyl)thio]- 化学的及び物理的性質

名前と識別子

    • Phenol, 4-[(1-methylethyl)thio]-
    • 4-propan-2-ylsulfanylphenol
    • 4-(1-methylethylthio)phenol
    • AKOS010084674
    • 4-(isopropylthio)phenol
    • A1-03756
    • 4-[(Propan-2-yl)sulfanyl]phenol
    • SCHEMBL3724500
    • 4-(Propan-2-ylsulfanyl)phenol
    • DVDGHEZGPNPQAV-UHFFFAOYSA-N
    • 70551-46-1
    • DTXSID30516689
    • インチ: InChI=1S/C9H12OS/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3
    • InChIKey: DVDGHEZGPNPQAV-UHFFFAOYSA-N
    • SMILES: CC(C)SC1=CC=C(C=C1)O

計算された属性

  • 精确分子量: 168.06096
  • 同位素质量: 168.06088618g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 106
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.5Ų
  • XLogP3: 2.9

じっけんとくせい

  • PSA: 20.23

Phenol, 4-[(1-methylethyl)thio]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Apollo Scientific
OR957498-1g
4-(Propan-2-ylsulfanyl)phenol
70551-46-1 95%
1g
£435.00 2025-02-20

Phenol, 4-[(1-methylethyl)thio]- 関連文献

Phenol, 4-[(1-methylethyl)thio]-に関する追加情報

Phenol, 4-[(1-methylethyl)thio]- (CAS No. 70551-46-1): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Phenol, 4-[(1-methylethyl)thio]-, identified by its CAS number 70551-46-1, is a significant compound in the realm of chemical and pharmaceutical research. This organosulfur compound, featuring a phenolic hydroxyl group and a thioether moiety, has garnered attention due to its unique structural and chemical properties. The presence of the tert-butyl (1-methylethyl)thio group at the para position relative to the hydroxyl group imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry and drug development.

The compound's molecular structure, characterized by a benzene ring substituted with both a hydroxyl (-OH) and a sulfur-containing side chain, contributes to its versatility in various chemical transformations. These include nucleophilic aromatic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. Such reactivities have positioned Phenol, 4-[(1-methylethyl)thio]- as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

In recent years, advancements in medicinal chemistry have highlighted the potential of this compound as a precursor for bioactive molecules. Researchers have explored its utility in designing novel therapeutic agents targeting various biological pathways. For instance, derivatives of this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The thioether group's ability to engage in hydrogen bonding and hydrophobic interactions with biological targets has been particularly noteworthy in drug design.

The synthesis of Phenol, 4-[(1-methylethyl)thio]- typically involves the reaction of p-hydroxybenzenesulfonate with isobutylene under basic conditions, followed by desulfonation. Alternatively, direct thiolation of para-substituted phenols using tert-butyl thiol can be employed. These synthetic routes underscore the compound's accessibility and scalability for industrial applications. The growing interest in sustainable chemistry has also prompted investigations into greener methodologies for its production, such as catalytic processes that minimize waste and energy consumption.

The pharmacological significance of this compound has been further reinforced by computational studies predicting its interaction with biological targets. Molecular docking simulations have revealed that derivatives of Phenol, 4-[(1-methylethyl)thio]- can bind to enzymes and receptors involved in disease pathways. This has spurred experimental validations through high-throughput screening assays and structural biology techniques like X-ray crystallography. Such interdisciplinary approaches are crucial for understanding the mechanistic basis of drug action.

In addition to its pharmaceutical applications, Phenol, 4-[(1-methylethyl)thio]- has found utility in materials science. Its ability to form stable complexes with metals has been exploited in catalysis and polymer chemistry. For example, metal-organic frameworks (MOFs) incorporating this compound have demonstrated enhanced stability and selectivity in gas storage and separation processes. These findings highlight the broad applicability of this versatile molecule across multiple scientific disciplines.

The regulatory landscape surrounding the use of Phenol, 4-[(1-methylethyl)thio]- is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Chemicals Agency (ECHA). Compliance with safety guidelines ensures that researchers can utilize this compound effectively while minimizing potential hazards. Ongoing research efforts are focused on optimizing synthetic protocols to enhance yield and purity standards further.

The future prospects for Phenol, 4-[(1-methylethyl)thio]- are promising, with emerging applications in nanotechnology and biomedicine anticipated. Its incorporation into drug delivery systems has shown promise for targeted therapies, while its role as a ligand in nanomaterial synthesis continues to be explored. As computational methods improve and synthetic techniques evolve, the potential uses for this compound are expected to expand significantly.

In conclusion, Phenol, 4-[(1-methylethyl)thio]- (CAS No. 70551-46-1) represents a cornerstone molecule in modern chemical research. Its unique structural features enable diverse applications ranging from pharmaceutical development to advanced materials engineering. The continued exploration of its properties and functionalities will undoubtedly yield further innovations across scientific fields.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd